molecular formula C13H10ClNO B15406138 2-Chloro-10-methyl-10H-phenoxazine CAS No. 832734-17-5

2-Chloro-10-methyl-10H-phenoxazine

Cat. No.: B15406138
CAS No.: 832734-17-5
M. Wt: 231.68 g/mol
InChI Key: RHKFYACUVXVAMG-UHFFFAOYSA-N
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Description

2-Chloro-10-methyl-10H-phenoxazine is a tricyclic heterocyclic compound that serves as a valuable building block in organic synthesis and materials science research. The phenoxazine core is an electron-rich structure, consisting of an oxazine ring fused to two benzene rings, which facilitates the study of charge transfer phenomena . The addition of chloro and methyl substituents at the 2 and 10 positions, respectively, modifies the compound's electronic properties and steric profile, making it a versatile precursor for developing more complex molecular architectures. This compound is of significant interest in the development of advanced materials. Its structural analogy to phenothiazine derivatives, which are widely used in dye-sensitized solar cells (DSSCs) , organic light-emitting diodes (OLEDs) , and as non-linear optical (NLO) materials , suggests strong potential for application in organic electronics . Researchers can utilize this chloro-functionalized phenoxazine as a key intermediate in the synthesis of D-π-A (Donor-π-Acceptor) systems, which are crucial for facilitating electron transfer in photovoltaic and optoelectronic devices . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use. This product must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-10-methylphenoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-15-10-4-2-3-5-12(10)16-13-7-6-9(14)8-11(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKFYACUVXVAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634724
Record name 2-Chloro-10-methyl-10H-phenoxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832734-17-5
Record name 2-Chloro-10-methyl-10H-phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro 10 Methyl 10h Phenoxazine

Classical Approaches to Phenoxazine (B87303) Core Synthesis: Adaptability to the 2-Chloro-10H-phenoxazine Framework

The foundational step in synthesizing 2-Chloro-10-methyl-10H-phenoxazine is the construction of the phenoxazine ring system. Classical methods for this synthesis are adaptable for creating the specific 2-chloro substituted framework.

One of the oldest and most fundamental methods for creating the parent phenoxazine is the pyrolytic condensation of 2-aminophenol (B121084) with catechol. niscpr.res.in A variation of this, first noted in 1914, involves heating an equimolar mixture of 2-aminophenol and its hydrochloride salt, which also yields 10H-phenoxazine. google.com These methods, while historically significant, can present challenges such as sublimation of reactants and products at high temperatures, leading to process inefficiencies. google.com

More controlled and widely applicable methods include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation, a copper-catalyzed reaction, typically involves the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org For the synthesis of a 2-chlorophenoxazine precursor, this could involve the reaction of a suitably substituted aminophenol with a di-substituted benzene (B151609) derivative. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts and milder reaction conditions. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination offers a palladium-catalyzed alternative for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for constructing the phenoxazine core from an appropriately substituted aryl halide and an aminophenol. wikipedia.orgyoutube.com The development of various generations of catalyst systems has expanded the utility of this reaction, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

A specific example of a classical approach adapted for a substituted phenoxazine involves the pyrolytic condensation of 2-bromophenol (B46759) and 2,5-dichloronitrobenzene to prepare 2-chlorophenoxazine. niscpr.res.in

Specific Reaction Pathways for Selective Introduction of the 2-Chloro Substituent

Achieving the desired 2-chloro substitution on the phenoxazine ring requires careful selection of starting materials or specific chlorination strategies. The regioselectivity of the chlorination is a critical aspect of the synthesis.

One primary strategy is to utilize precursors that already contain the chlorine atom at the desired position. For instance, the synthesis can start with 2-amino-5-chlorophenol, which can be condensed with a suitable partner to form the 2-chlorophenoxazine ring. chemicalbook.com Another key intermediate is 1,2-dichloro-4-nitrobenzene, which can be derived from the nitration of 1,2-dichlorobenzene (B45396). wikipedia.orgoecd.org This compound provides a scaffold where one of the chlorine atoms can be substituted by an amino or hydroxyl group, leading to the formation of the phenoxazine ring with the other chlorine atom remaining at the desired position.

Direct chlorination of the phenoxazine ring is another possibility, though it may present challenges in controlling the position of chlorination, potentially leading to a mixture of isomers. However, methods for the selective functionalization of phenoxazine have been explored. For instance, catalyst-free sulfonylation of phenoxazine has been shown to occur regioselectively at the C3 position. nih.gov While not a chlorination reaction, this demonstrates that regioselective substitution on the phenoxazine core is achievable.

The synthesis of 2-chlorophenothiazine, a related sulfur-containing heterocyclic compound, provides insights into halogenation strategies. One method involves the reaction of m-chloro diphenylamine (B1679370) with sulfur in the presence of an iodine catalyst. google.com This suggests that starting with a pre-chlorinated diphenylamine or a related diarylamine could be a viable route for the synthesis of 2-chlorophenoxazine.

Alkylation Strategies at the N-10 Position: Focus on Methylation in this compound Synthesis

Once the 2-chloro-10H-phenoxazine core is established, the final step is the introduction of the methyl group at the N-10 position. This is typically achieved through an N-alkylation reaction.

A general and effective method for N-alkylation of phenoxazines involves the use of a strong base to deprotonate the nitrogen atom, followed by reaction with an alkyl halide. niscpr.res.in Sodamide in an anhydrous aromatic solvent like toluene (B28343) or benzene is a classic choice for the base. niscpr.res.in Sodium hydride is another strong base that can be used to generate the sodium salt of the phenoxazine in a solvent like tetrahydrofuran (B95107) (THF), which is then reacted with the alkylating agent. nih.gov

For the specific synthesis of this compound, 2-chloro-10H-phenoxazine would be treated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base. Phase transfer catalysis offers a milder alternative for N-alkylation. For example, stirring 2-chlorophenoxazine with an alkyl halide in a two-phase system of an organic solvent (like benzene) and aqueous potassium hydroxide (B78521) in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide can lead to the N-alkylated product in good yield. niscpr.res.in

The reactivity of the N-H bond in phenoxazines makes this alkylation step generally straightforward, allowing for the introduction of a variety of substituents at the N-10 position.

Novel and Green Synthetic Protocols for Enhanced this compound Elaboration

One area of development is the use of water as a solvent. For instance, a catalyst-free sulfonylation of phenoxazine has been successfully carried out in a water/hexafluoroisopropanol (HFIP) mixture. nih.gov This highlights the potential for conducting reactions in aqueous media, which is safer and more environmentally benign than many organic solvents.

Another trend is the move towards metal-free synthesis. While classical methods often rely on copper or palladium catalysts, newer protocols are exploring catalyst-free alternatives. nih.gov This not only reduces costs but also avoids potential contamination of the final product with metal residues.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. The synthesis of 2-amino-5-chlorobenzophenone (B30270) derivatives, which can be precursors to phenoxazine-like structures, has been achieved using microwave irradiation, often leading to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve the efficiency and reduce the environmental impact of a synthesis. nih.gov

Synthetic Challenges and Optimization Strategies for Regio- and Chemoselective Production

The synthesis of a specifically substituted molecule like this compound is not without its challenges. Key among these are achieving regioselectivity and chemoselectivity.

Regioselectivity is a major concern during the formation of the phenoxazine core and the introduction of the chloro substituent. When starting with precursors that are not symmetrically substituted, there is a possibility of forming isomeric products. For example, the nitration of 1,2-dichlorobenzene produces mainly the desired 1,2-dichloro-4-nitrobenzene, but also a smaller amount of the 1,2-dichloro-3-nitrobenzene isomer. wikipedia.orgoecd.org Separation of these isomers can be achieved through methods like fractional crystallization. google.com

Chemoselectivity becomes important when dealing with molecules containing multiple reactive sites. For example, during the N-alkylation step, it is crucial that the reaction occurs at the nitrogen atom and not at other positions on the aromatic rings. The choice of base and reaction conditions plays a critical role in ensuring this selectivity.

Optimization strategies to overcome these challenges include:

Careful selection of starting materials: Using precursors that already have the desired substitution pattern can circumvent issues with regioselectivity.

Use of protecting groups: Temporarily blocking reactive sites that are not intended to react can enhance chemoselectivity.

Ligand development in catalysis: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand can significantly influence the rate, yield, and selectivity of the reaction. wikipedia.orgnih.gov

Reaction condition optimization: Systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time can help to maximize the yield of the desired product and minimize the formation of byproducts.

Synthesis of Key Intermediates and Precursors to this compound

The successful synthesis of this compound relies on the efficient preparation of several key intermediates.

2-Amino-5-chlorophenol: This compound can be synthesized by the reduction of 2-chloro-5-nitrophenol. chemicalbook.com

1,2-Dichloro-4-nitrobenzene: This intermediate is typically prepared by the nitration of 1,2-dichlorobenzene. wikipedia.org The reaction is often carried out using a mixture of nitric acid and sulfuric acid. google.com Purification from its isomers can be a critical step. google.comgoogle.com

2-Chlorophenoxazine: This is the direct precursor to the final product. It can be synthesized through various methods, including the pyrolytic condensation of 2-bromophenol and 2,5-dichloronitrobenzene. niscpr.res.in Another route involves the cyclization of m-chloro diphenylamine with sulfur. google.com

m-Chloro diphenylamine: This intermediate can be prepared by the deacidification of 2-(3-chlorophenyl)amino benzoic acid in the presence of an iron catalyst. google.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Definitive Structural Elucidation of Phenoxazine (B87303) Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of phenoxazine derivatives. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, a complete and unambiguous assignment of the molecule's complex structure can be achieved.

The ¹H NMR spectrum of 2-Chloro-10-methyl-10H-phenoxazine is expected to show distinct signals corresponding to the N-methyl protons and the seven aromatic protons. The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region of the spectrum, anticipated around 3.2-3.5 ppm, due to the shielding effect of the nitrogen atom.

The seven protons on the aromatic rings will resonate in the downfield region, generally between 6.5 and 7.5 ppm. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of the chloro-substituent, the nitrogen, and the oxygen atoms of the phenoxazine core. The electron-withdrawing nature of the chlorine atom at the C-2 position will cause deshielding (a downfield shift) of the adjacent protons (H-1 and H-3). The protons on the unsubstituted ring (H-6, H-7, H-8, H-9) will exhibit splitting patterns typical of a four-spin system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.0 - 7.2Doublet (d)J ≈ 2.0-2.5 (meta coupling)
H-36.8 - 7.0Doublet of Doublets (dd)J ≈ 8.5-9.0 (ortho), 2.0-2.5 (meta)
H-46.6 - 6.8Doublet (d)J ≈ 8.5-9.0 (ortho)
H-6, H-96.7 - 6.9Multiplet (m)
H-7, H-86.9 - 7.1Multiplet (m)
N-CH₃3.2 - 3.5Singlet (s)

Note: Predicted values are based on general principles and data from analogous phenoxazine structures.

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, thirteen distinct signals are expected: eleven for the aromatic carbons (including five quaternary carbons) and one for the N-methyl carbon.

The chemical shifts are influenced by the electronegativity of the attached atoms. libretexts.org The carbon atom directly bonded to the chlorine (C-2) is expected to have a significant downfield shift. Carbons bonded to the heteroatoms (C-4a, C-5a, C-10a, C-9a) will also have characteristic shifts influenced by nitrogen and oxygen. researchgate.net The N-methyl carbon will appear in the upfield, aliphatic region of the spectrum. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1, C-3, C-4115 - 130Aromatic CH
C-2125 - 135Aromatic C-Cl
C-6, C-7, C-8, C-9115 - 130Aromatic CH
C-4a, C-5a130 - 145Quaternary C, adjacent to O/N
C-10a, C-9a120 - 140Quaternary C, adjacent to N/S
N-CH₃35 - 45Aliphatic CH₃

Note: Predicted values are based on general principles and data from analogous phenoxazine structures. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show cross-peaks between adjacent aromatic protons, such as H-3 and H-4, and between H-1 and H-3 (weakly), helping to trace the connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum (e.g., H-1, H-3, H-4) to its corresponding carbon signal in the ¹³C NMR spectrum (C-1, C-3, C-4), simplifying the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the positions of substituents and assigning quaternary carbons. For instance, the N-methyl protons would show a correlation to the C-10a carbon, confirming the N-methylation site. Protons H-1 and H-3 would show correlations to the chlorine-bearing C-2, confirming the substituent's location.

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and elemental composition of a compound, and its fragmentation patterns can offer valuable structural clues.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₀ClNO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₀³⁵ClNO
Theoretical Exact Mass [M]⁺231.0451
Theoretical Exact Mass [M+2]⁺233.0421

Note: Verification by HRMS would involve matching the experimentally measured m/z value to the theoretical value within a narrow tolerance (typically < 5 ppm). nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed information about the molecule's structure. chromatographyonline.com

Studies on related N10-substituted 2-chlorophenoxazines have shown that the phenoxazine ring system is generally stable, with fragmentation occurring primarily at the side chain. nih.gov For this compound, the primary fragmentation pathways would likely involve the N-methyl group.

Key expected fragmentation pathways include:

Loss of a methyl radical: The molecular ion [M]⁺• at m/z 231 could lose a methyl radical (•CH₃) to form a stable fragment ion [M-CH₃]⁺ at m/z 216. This is often a prominent fragmentation pathway for N-methylated compounds.

Ring Fragmentation: Under higher collision energies, cleavage of the heterocyclic phenoxazine ring could occur, though this is generally less favorable than side-chain fragmentation. nih.gov

Table 4: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonFragment Mass (m/z)Neutral Loss
231 ([M]⁺•)[C₁₂H₇ClNO]⁺216•CH₃
231 ([M]⁺•)[C₁₂H₈NCl]⁺197•CHO

Note: The fragmentation pattern provides a structural fingerprint that helps confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds and functional groups within the this compound structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a series of absorption bands that serve as a unique molecular fingerprint. Key absorptions confirm the presence of its core functional groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ is dominated by the C=C stretching vibrations of the aromatic rings. The presence of the ether linkage (C-O-C) within the phenoxazine core is confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically found in the 1300-1000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is also expected in this fingerprint region. The C-Cl stretching vibration gives rise to a strong band in the lower frequency region, typically between 800 and 600 cm⁻¹. The methyl group (CH₃) attached to the nitrogen atom will exhibit characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Resonance Raman spectroscopy has been effectively used to study the radical cations of related molecules like phenoxazine and 10-methylphenothiazine. For this compound, Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in the Raman spectrum. The C-Cl and the C-O-C and C-N-C skeletal vibrations are also Raman active. Due to the different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, allowing for a more complete vibrational analysis.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
Aromatic C-H StretchAr-H3100 - 30003100 - 3000Medium
Aliphatic C-H StretchN-CH₃2975 - 28502975 - 2850Medium
Aromatic C=C StretchAromatic Ring1620 - 14501620 - 1450Strong
Asymmetric C-O-C StretchAryl-O-Aryl Ether1270 - 12001270 - 1200Strong
C-N StretchAryl-N1350 - 12501350 - 1250Strong
C-Cl StretchAryl-Cl800 - 600800 - 600Strong
Aromatic C-H Out-of-Plane BendingSubstituted Benzene (B151609)900 - 675Weak/VariableStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The phenoxazine core of this compound acts as a chromophore, responsible for its characteristic UV-Vis absorption spectrum.

The spectrum is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and occur at shorter wavelengths (higher energy). The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital, are typically less intense and occur at longer wavelengths.

For the parent phenoxazine chromophore, characteristic absorption bands are well-documented. nist.gov The introduction of substituents onto this core modifies the electronic properties and thus the absorption spectrum. The chlorine atom at the 2-position, acting as an auxochrome with its lone pair of electrons, can interact with the π-system of the aromatic rings, typically causing a bathochromic (red) shift of the absorption maxima. The methyl group on the nitrogen atom can also induce minor shifts. Studies on related N10-substituted 2-chlorophenoxazines have demonstrated their strong interaction with DNA, which was monitored by changes in their UV spectra. nih.gov

The table below outlines the principal electronic transitions and expected absorption maxima (λmax) for this compound in a non-polar solvent.

Electronic TransitionOrbitals InvolvedExpected λmax Range (nm)Molar Absorptivity (ε)
π → ππ → π230 - 260High
π → ππ → π280 - 320Moderate to High
n → πn → π330 - 380Low

Chromatographic Separation Methodologies for Purification and Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and starting materials, as well as for the precise determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of phenoxazine derivatives. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically employed, using a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. A gradient elution, starting with a higher proportion of a weak solvent like water and gradually increasing the concentration of a stronger organic solvent such as acetonitrile or methanol, is often used to achieve optimal separation of the target compound from impurities with different polarities. Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima (e.g., ~254 nm or ~310 nm), providing high sensitivity. Purity is assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water (often with 0.1% formic acid or trifluoroacetic acid); B: Acetonitrile
Elution Mode Gradient (e.g., 50% B to 100% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. scispace.com For a compound like this compound, GC analysis is feasible due to its relatively stable tricyclic structure. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms). The retention time is a characteristic property used for identification.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting molecular ion (M⁺) confirms the compound's molecular weight. Furthermore, the molecule undergoes fragmentation in a predictable manner, producing a unique mass spectrum (fragmentation pattern) that acts as a structural fingerprint. Key fragments would likely arise from the loss of the methyl group, cleavage of the phenoxazine ring, or loss of a chlorine atom, providing definitive structural confirmation.

ParameterTypical Conditions
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Program Initial temp 150°C, ramp at 10°C/min to 300°C, hold for 5 min
Injector Temp 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 500 m/z

Quantum Chemical and Computational Investigations of 2 Chloro 10 Methyl 10h Phenoxazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical. For phenoxazine (B87303) and its derivatives, the HOMO is typically localized over the electron-rich phenoxazine ring system, indicating its role as an electron donor. scienceopen.comnih.gov The LUMO, conversely, represents the region most likely to accept an electron. The specific locations of these orbitals are influenced by the substituents—in this case, the chloro and methyl groups.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Photophysical Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter derived from DFT calculations. This energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net Conversely, a large gap indicates high stability. irjweb.com

For phenoxazine derivatives, the HOMO-LUMO gap influences their potential in applications like photoredox catalysis, where the ability to undergo electronic transitions upon light absorption is paramount. nih.gov The energy of the excited states, which are accessed through photoexcitation, is related to the HOMO-LUMO gap. A smaller gap often corresponds to absorption of longer wavelength light. The substituents on the phenoxazine core can modulate this gap; for instance, electron-withdrawing groups can lower the energy of the LUMO, potentially reducing the gap and shifting the absorption spectrum. nih.gov The reactivity of the molecule, including its ability to participate in electron transfer reactions, is directly linked to this energy gap. wuxiapptec.com

Table 1: Representative HOMO-LUMO Data for a Phenoxazine Derivative

ParameterValue (eV)Implication
EHOMO-5.5Electron-donating capability
ELUMO-1.0Electron-accepting capability
Energy Gap (ΔE) 4.5 Indicator of chemical reactivity and stability

Note: This table presents hypothetical but representative values for a phenoxazine derivative to illustrate the concept. Actual values for 2-Chloro-10-methyl-10H-phenoxazine would require specific calculations.

Electrostatic Potential Surface Analysis for Charge Distribution and Interaction Sites

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. The MEP map provides a visual representation of the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This analysis is instrumental in predicting how the molecule will interact with other chemical species.

For this compound, the MEP surface would likely show a negative potential around the electronegative oxygen and chlorine atoms, as well as the π-system of the aromatic rings, indicating these as sites for electrophilic attack. Conversely, regions with a positive potential, likely around the hydrogen atoms, would be susceptible to nucleophilic attack. The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important in the solid-state packing of the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While DFT provides a static picture of the molecule's most stable geometry, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the system's evolution. nih.gov For a molecule like this compound, which has a non-planar "butterfly" structure, MD simulations can explore its conformational flexibility. nih.gov

These simulations can reveal the range of accessible conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions (e.g., in various solvents or at different temperatures). Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. nih.gov This dynamic perspective is crucial for understanding how the molecule might adapt its shape to interact with other molecules.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry provides powerful methods for predicting spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. nih.gov Methods based on DFT, often using the GIAO (Gauge-Independent Atomic Orbital) approach, can calculate the magnetic shielding of each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, making them a reliable aid in assigning complex spectra. arxiv.orgresearchgate.net For this compound, these calculations would predict the specific chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the chloro and methyl substituents.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax), which corresponds to the color of the compound and its behavior in response to light. For phenoxazine derivatives, TD-DFT can help understand their photophysical properties by identifying the nature of the electronic transitions (e.g., π-π* or n-π*). nih.gov The inclusion of solvent effects in these calculations is often necessary to achieve good agreement with experimental spectra. nih.gov

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (sample proton)7.2 ppm
¹³C NMR Chemical Shift (sample carbon)125 ppm
UV-Vis λmax380 nm

Note: These are illustrative values. Precise predictions would require specific calculations for this compound.

Theoretical Studies on Reaction Mechanisms Involving the Phenoxazine Core and Chloro/Methyl Substituents

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a reaction can be constructed. researchgate.net For this compound, theoretical studies could investigate various reaction types.

For example, the reactivity of the phenoxazine core towards electrophilic substitution could be modeled. DFT calculations can help determine the most likely site of attack by an electrophile by analyzing the charge distribution and frontier orbital densities. The influence of the existing chloro and methyl substituents on the regioselectivity and activation energy of such reactions can be quantified. Similarly, reactions involving the substituents themselves, such as nucleophilic substitution of the chlorine atom, could be explored mechanistically. These studies provide a molecular-level understanding of why certain reactions are favored over others.

Molecular Docking and Virtual Screening Methodologies for Exploring Potential Molecular Interactions in Mechanistic Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. derpharmachemica.com While widely used in drug discovery, it is also a powerful tool for studying potential intermolecular interactions in a non-biological context to understand reaction mechanisms. For instance, in a catalyzed reaction, docking could be used to model how this compound might bind to a catalyst surface or within the active site of a molecular catalyst.

Virtual screening, an extension of docking, involves rapidly assessing a large library of molecules to identify those that are most likely to interact with a target of interest. In a mechanistic context, this could involve screening different reactants or catalysts against the phenoxazine derivative to predict which combinations are most likely to lead to a desired reaction. These methods rely on scoring functions to estimate the strength of the interaction, providing a rank-ordering of potential binding modes or interaction partners. irjmets.comnih.govrsdjournal.org This allows for the prioritization of experiments and the generation of hypotheses about intermolecular interactions that drive chemical processes.

Chemical Reactivity and Derivatization of the 2 Chloro 10 Methyl 10h Phenoxazine Scaffold

Reactions at the Phenoxazine (B87303) Core: Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution Considerations

The phenoxazine ring system can, in principle, undergo both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), depending on the reaction conditions and the nature of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The phenoxazine nucleus is generally electron-rich due to the electron-donating effects of the nitrogen and oxygen heteroatoms, making it susceptible to electrophilic attack. However, the substitution pattern is directed by the existing substituents. For 2-Chloro-10-methyl-10H-phenoxazine, the directing effects are as follows:

The Nitrogen and Oxygen Atoms: These are powerful ortho-, para-directing activators.

The 2-Chloro Substituent: This is a deactivating but ortho-, para-directing group.

The N-10 Methyl Group: This alkyl group is a weak activating, ortho-, para-directing group.

Considering these influences, electrophilic attack is predicted to occur at positions C-4, C-6, and C-8, which are ortho or para to the strong activating heteroatoms. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com For example, nitration using nitric acid and sulfuric acid could introduce a nitro group onto the aromatic rings. masterorganicchemistry.com The precise location of substitution would depend on the interplay between the activating and deactivating groups and potential steric hindrance.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For NAS to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group. youtube.comchadsprep.com

The parent this compound is not strongly activated for NAS at the carbon atoms of the phenoxazine core, as it lacks strong EWGs. However, the introduction of such groups, for instance, via electrophilic nitration to form nitro derivatives, would significantly enhance the ring's susceptibility to nucleophilic attack. nih.govacs.org In such activated systems, nucleophiles like amines or alkoxides could displace the strategically positioned activating groups. nih.govacs.org For instance, studies on 2,3-dinitro-10-methylphenoxazine have shown that the 2-nitro group can be displaced by nucleophiles such as butylamine, ethoxide, and hydroxide (B78521). nih.govacs.org This highlights the potential for sequential EAS and NAS reactions to create highly functionalized phenoxazine derivatives.

Transformations Involving the 2-Chloro Substituent: Cross-Coupling Reactions and Other Halogen Manipulations

The chlorine atom at the C-2 position is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The 2-chloro substituent on the phenoxazine ring can serve as the electrophilic partner in these transformations. The Suzuki-Miyaura cross-coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. researchgate.net It is well-established for modifying chloro-substituted heterocyclic compounds, including phenothiazine (B1677639) and benzo[a]phenoxazine derivatives. researchgate.net This suggests that this compound could readily react with various aryl- or vinyl-boronic acids to yield 2-aryl- or 2-vinyl-10-methyl-10H-phenoxazines.

Other notable cross-coupling reactions that could be employed include:

Buchwald-Hartwig Amination: For the synthesis of 2-amino-substituted phenoxazines.

Sonogashira Coupling: To introduce alkyne functionalities.

Heck Reaction: For the formation of 2-alkenyl derivatives.

These reactions significantly expand the range of accessible derivatives, allowing for the fine-tuning of electronic and photophysical properties.

Other Halogen Manipulations

Beyond cross-coupling, the 2-chloro group can undergo other transformations. While direct nucleophilic aromatic substitution of the chlorine atom is challenging without further activation of the ring (as discussed in 5.1), it can be a precursor for other functionalities. For instance, under specific conditions, it could potentially be converted into other halogen-containing derivatives or be involved in reductive dehalogenation processes.

Modification of the N-10 Methyl Group: Potential for Further Functionalization or Demethylation Studies

The N-10 position of the phenoxazine ring is another critical site for chemical modification.

Further Functionalization

The N-10 methyl group can be seen as the simplest of a series of possible N-alkyl substituents. The synthesis of various N-alkyl phenoxazines has been reported, demonstrating that the N-H precursor (2-chlorophenoxazine) can be alkylated with different electrophiles. nih.gov This allows for the introduction of long alkyl chains, chains bearing terminal functional groups (e.g., amines, alcohols), or bulky groups that can modulate the compound's solubility, steric profile, and biological activity. researchgate.netnih.gov For example, studies on N10-substituted phenoxazines have shown that varying the length and functionality of the N-10 side chain dramatically impacts their activity as Akt inhibitors. nih.gov

Demethylation Studies

The removal of the N-10 methyl group (N-demethylation) to yield the corresponding secondary amine, 2-chloro-10H-phenoxazine, opens up another avenue for derivatization. wikipedia.org While specific demethylation studies on this compound are not widely reported, general methods for N-demethylation of tertiary amines and heterocycles could be applicable. These include:

The von Braun Reaction: Utilizes cyanogen (B1215507) bromide (BrCN) or a modern variation with ethyl chloroformate to cleave the N-methyl group. wikipedia.org

Oxidative Demethylation: This biochemical process, often catalyzed by enzymes like cytochrome P450, involves the oxidation of the methyl group, leading to its removal as formaldehyde. wikipedia.org Chemical methods can mimic this transformation. For instance, N-demethylation can be achieved by first forming the N-oxide, followed by reduction. google.com

Successful demethylation would provide the 2-chloro-10H-phenoxazine core, a key intermediate for introducing a wide array of different substituents at the nitrogen atom.

Oxidation and Reduction Pathways of the Phenoxazine Ring System

The electron-rich phenoxazine ring system is redox-active, meaning it can readily undergo oxidation and reduction reactions. These properties are fundamental to its application in areas like photoredox catalysis and are linked to the biological activities of its derivatives. nih.govnih.gov

Oxidation

Phenoxazines are known to undergo reversible one-electron oxidation to form a stable radical cation. nih.gov This process involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). The resulting radical cation is stabilized by delocalization across the tricyclic framework.

Electrochemical Oxidation: Cyclic voltammetry studies on phenoxazine derivatives typically show a reversible or quasi-reversible oxidation wave corresponding to the formation of the radical cation.

Chemical Oxidation: Chemical oxidants can also generate the radical cation. The stability of this species is a key feature of the phenoxazine core.

Further oxidation to a dication is also possible, though this is generally a less stable species. The antioxidant properties of some phenoxazine derivatives are attributed to their ability to trap radicals and undergo oxidation. nih.gov

Reduction

The reduction of the phenoxazine ring is less commonly explored than its oxidation but remains a possible transformation. Under strong reducing conditions, the aromatic system could be hydrogenated. The specific conditions and products would depend on the catalyst and hydrogen source used.

Synthesis and Characterization of Novel Analogues and Derivatives Derived from this compound

The synthesis of novel analogues from the this compound scaffold can be achieved by applying the reactions described in the preceding sections. A general strategy would involve using the chloro and N-methyl groups as handles for derivatization.

Synthetic Strategies:

Derivatization via Cross-Coupling: Starting with this compound, Suzuki or Buchwald-Hartwig reactions could be used to attach various aryl, heteroaryl, or amino groups at the C-2 position.

Derivatization via N-Demethylation and Re-alkylation: The N-methyl group could be removed to give 2-chloro-10H-phenoxazine. This intermediate could then be N-functionalized with a wide variety of side chains to explore structure-activity relationships, similar to the synthesis of N10-substituted phenoxazine libraries. nih.gov

Derivatization via Ring Substitution: Electrophilic substitution reactions could introduce new functional groups (e.g., -NO₂) onto the aromatic rings, which could then be further transformed (e.g., reduction to -NH₂ or as activating groups for NAS). nih.govjocpr.com

Characterization:

The characterization of newly synthesized derivatives would rely on a suite of standard analytical techniques:

NMR Spectroscopy (¹H, ¹³C): To determine the chemical structure and confirm the successful modification at the intended position.

Mass Spectrometry (MS): To confirm the molecular weight of the new compound.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Melting Point and Elemental Analysis: To assess purity.

The table below summarizes some examples of phenoxazine derivatives synthesized through various methods, illustrating the scaffold's versatility.

Derivative NameSynthetic PrecursorKey Reaction TypeReference
2-Butylamino-3-nitro-10-methylphenoxazine2,3-Dinitro-10-methylphenoxazineNucleophilic Aromatic Substitution nih.gov
2-Ethoxy-3-nitro-10-methylphenoxazine2,3-Dinitro-10-methylphenoxazineNucleophilic Aromatic Substitution acs.org
Core-substituted N-alkyl phenoxazinesN-H PhenoxazineN-Alkylation nih.gov
6-Phenyl-5H-benzo[a]phenothiazin-5-one6-Chloro-5H-benzo[a]phenothiazin-5-oneSuzuki-Miyaura Cross-Coupling researchgate.net
10-[4'-(N-diethylamino)butyl]-2-chlorophenoxazine2-ChlorophenoxazineN-Alkylation nih.gov

Exploration of Structure-Reactivity Relationships within the this compound Family

The systematic modification of the this compound structure allows for the exploration of structure-reactivity and structure-property relationships. Research has shown that even small changes to the phenoxazine scaffold can have profound effects on its chemical and biological properties.

Influence of the C-2 Substituent: Studies comparing phenoxazine derivatives with and without a C-2 chloro substituent have demonstrated the importance of this group. For instance, in a series of Akt inhibitors, the presence of a chlorine or trifluoromethyl group at C-2 maintained or enhanced inhibitory activity compared to the unsubstituted analogue. researchgate.netnih.gov This suggests the electronic properties and/or the steric bulk of the C-2 substituent play a critical role in molecular recognition and binding.

Influence of the N-10 Substituent: The nature of the substituent at the N-10 position is a major determinant of biological activity. In the same series of Akt inhibitors, modifying the N-10 alkyl chain length and its terminal functional group led to significant variations in potency. nih.gov For example, increasing the lipophilicity by extending the N-10 alkyl chain from propyl to hexyl increased the ability of the compounds to inhibit Akt phosphorylation. researchgate.net This highlights the importance of the N-10 position for tuning pharmacokinetic and pharmacodynamic properties.

Influence on Reactivity in NAS: In chloroazines, the presence of electron-withdrawing or electron-donating substituents markedly enhances or diminishes, respectively, the reactivity towards nucleophilic aromatic substitution. nih.gov By analogy, modifying the electronic character of the phenoxazine ring through further substitution would directly impact the reactivity of the 2-chloro group in NAS reactions.

The table below illustrates some observed structure-activity relationships for phenoxazine derivatives.

Structural VariationObserved EffectProperty AffectedReference
Substitution at C-2 (-H vs -Cl)-Cl derivative shows higher potencyGrowth Inhibition researchgate.net
Increasing N-10 alkyl chain length (C3 to C6)Increased lipophilicity and potencyAkt Phosphorylation Inhibition researchgate.net
N-10 substitution (butyl vs. morpholino side chain)Morpholino derivative lost activityAkt Inhibition nih.gov
Addition of electron-withdrawing groups to the ringEnhanced reactivityNucleophilic Aromatic Substitution Rate nih.gov

Exploration of 2 Chloro 10 Methyl 10h Phenoxazine in Non Clinical Research Applications

Role as a Synthetic Intermediate for Advanced Organic Molecules and Functional Materials

2-Chloro-10-methyl-10H-phenoxazine serves as a crucial intermediate in the synthesis of more complex organic molecules and functional materials. Its structure, featuring a reactive chlorine atom and a modifiable phenoxazine (B87303) core, allows for a variety of chemical transformations.

Researchers have utilized this compound as a starting material for creating novel derivatives with tailored properties. For instance, the phenoxazine skeleton is a key component in the synthesis of various dyes and pharmacologically active compounds. nih.gov The presence of the chloro and methyl groups on the phenoxazine ring provides specific sites for functionalization, enabling the construction of larger, more intricate molecular architectures.

The synthesis of advanced materials often involves the strategic incorporation of specific molecular motifs. The phenoxazine unit, accessible through intermediates like this compound, is valued for its electron-donating capabilities and rigid, planar structure, which are desirable traits for creating materials with specific electronic and photophysical properties. nih.gov

Investigation as a Core Structure for Fluorescent Probes and Dyes: Photophysical Properties and Applications in Sensing and Imaging Methodologies (excluding in vivo or clinical use)

The phenoxazine ring system is the foundation for a variety of highly fluorescent and photostable dyes, such as Nile Blue and Nile Red. nih.gov This inherent fluorescence makes phenoxazine derivatives, including this compound, attractive candidates for the development of fluorescent probes and dyes for non-clinical sensing and imaging applications.

The photophysical properties of these dyes are of primary interest. They typically exhibit strong absorption and emission in the visible to near-infrared (NIR) region of the electromagnetic spectrum. researchgate.net The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, can be fine-tuned by modifying the substituents on the phenoxazine core. This tunability is crucial for designing probes that are sensitive to specific analytes or environmental conditions.

In the context of sensing, changes in the fluorescence of a phenoxazine-based probe can signal the presence of a target analyte. These changes can manifest as an increase or decrease in fluorescence intensity ("turn-on" or "turn-off" sensors), a shift in the emission wavelength, or a change in the fluorescence lifetime. nih.gov These probes have been developed for the detection of various species in laboratory settings. nih.gov

Table 1: Photophysical Properties of Representative Phenoxazine Dyes

DyeAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (%)Solvent
Oxazine (B8389632) 1 (Oxazine 725)~650666-676Comparable to Nile BlueDMSO, EtOH
Nile Blue--27EtOH

Data compiled from research on phenoxazine-based dyes. The exact properties can vary based on the specific molecular structure and solvent environment. researchgate.net

Potential in Catalysis or Ligand Design for Organometallic Complexes and Photoredox Catalysis

The electron-rich nature of the phenoxazine scaffold suggests its potential utility in the fields of catalysis and ligand design. In organometallic chemistry, ligands play a critical role in modulating the reactivity and stability of metal centers. The nitrogen and oxygen atoms within the phenoxazine ring, along with the aromatic system, can coordinate to metal ions, forming stable complexes.

While direct catalytic applications of this compound are not extensively documented, the broader class of phenoxazines has been explored in the context of photoredox catalysis. nih.gov Photoredox catalysts are molecules that, upon light absorption, can initiate or facilitate chemical reactions through photoinduced electron transfer (PET) processes. beilstein-journals.org The ability of phenoxazines to engage in redox processes makes them intriguing candidates for this type of catalysis. For instance, phenoxazine has been investigated as a photoredox catalyst for producing polymers with controlled molecular weights. nih.gov

The design of ligands for organometallic complexes often involves the incorporation of specific electronic and steric properties. The rigid structure and electron-donating character of the phenoxazine core could be harnessed to create ligands that stabilize reactive metal species or promote specific catalytic transformations.

Application in Material Science: Optoelectronic Properties and Polymer Chemistry (e.g., Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs))

The unique optoelectronic properties of phenoxazine derivatives have led to their investigation in various material science applications, particularly in the fields of organic electronics and polymer chemistry. These applications leverage the compounds' ability to transport charge and interact with light.

Organic Light-Emitting Diodes (OLEDs): Phenoxazine-based materials are explored for use in OLEDs. The electron-donating nature of the phenoxazine unit makes it a suitable component for hole-transporting layers (HTLs) or as a host material for emissive dopants. The rigid structure of the phenoxazine core can contribute to the morphological stability of the organic films within the device, which is crucial for long-term operational stability.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes are used to absorb light and inject electrons into a semiconductor material, generating a photocurrent. Phenoxazine derivatives have been investigated as components of these sensitizing dyes. Their strong absorption in the visible spectrum and their electrochemical properties are key to their function in these devices. The molecular structure can be modified to optimize light absorption and facilitate efficient electron transfer processes.

Polymer Chemistry: Phenoxazine units can be incorporated into polymer backbones or as pendant groups to create functional polymers with specific optoelectronic properties. These polymers may find applications in various organic electronic devices. The thermal stability and electron-donating characteristics of the phenoxazine moiety are advantageous in this context. nih.gov

Use in Chemo-Sensors or Detection Systems for Chemical Analytes (focused on chemical interaction and detection principles)

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov The phenoxazine scaffold is a versatile platform for the development of such sensors due to its inherent photophysical properties and the ease with which its structure can be modified.

The detection principle of a phenoxazine-based chemosensor typically relies on the interaction between the analyte and a receptor unit that is covalently linked to the phenoxazine fluorophore. This interaction can modulate the electronic properties of the phenoxazine core, leading to a change in its fluorescence emission. nih.gov

For example, a chemosensor can be designed with a binding site that has a high affinity for a particular metal ion. Upon binding of the metal ion, the internal charge transfer (ICT) characteristics of the molecule can be altered, resulting in a "turn-on" or "turn-off" fluorescence response. nih.gov The selectivity of the sensor is determined by the design of the binding site, ensuring that it interacts preferentially with the target analyte over other potentially interfering species. nih.gov

The development of these sensors focuses on the fundamental principles of molecular recognition and the resulting changes in photophysical properties upon analyte binding.

Antioxidant Activity Studies of Phenoxazines (purely mechanistic, in vitro context)

Phenoxazines have been studied for their antioxidant properties in a purely chemical, in vitro context. nih.gov Antioxidants are compounds that can inhibit or delay the oxidation of other molecules. The primary mechanism by which many antioxidants function is through the donation of a hydrogen atom to a radical species, thereby neutralizing it.

In vitro studies on phenoxazines have revealed their efficacy as radical-trapping antioxidants. nih.gov The antioxidant activity of these compounds is attributed to the hydrogen atom on the nitrogen of the phenoxazine ring. The ease with which this hydrogen atom can be donated is a key factor in their antioxidant potential.

Mechanistic studies have shown that the reactivity of phenoxazines towards peroxyl radicals is remarkably high. nih.gov Despite this high reactivity, they exhibit a notable stability towards one-electron oxidation compared to other classes of antioxidants like diphenylamines and phenothiazines. nih.gov This balance of high reactivity and stability is a significant finding from these in vitro investigations. Computational studies suggest that the bridging oxygen atom in the phenoxazine structure plays a crucial role in this balance by acting as both a π-electron donor and a σ-electron acceptor. nih.gov

Table 2: In Vitro Antioxidant Activity Assays

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. nih.gov
Ferric Thiocyanate (FTC) MethodAssesses the inhibition of lipid peroxidation by measuring the amount of peroxide produced during the initial stages of oxidation. researchgate.net
Thiobarbituric Acid (TBA) MethodMeasures the extent of lipid peroxidation by quantifying the formation of malondialdehyde, a secondary oxidation product. researchgate.net
Total Antioxidant Capacity (Phosphomolybdenum Method)Evaluates the total antioxidant capacity by measuring the reduction of Mo(VI) to Mo(V) by the antioxidant, which forms a green phosphate/Mo(V) complex. nih.gov
Nitric Oxide Radical Scavenging AssayDetermines the ability of a compound to scavenge nitric oxide radicals. nih.gov
Metal Chelating Activity AssayMeasures the ability of a compound to chelate ferrous ions, thereby preventing them from participating in the Fenton reaction, which generates hydroxyl radicals. nih.gov
Hydroxyl Radical Scavenging AssayAssesses the capacity of an antioxidant to neutralize highly reactive hydroxyl radicals. nih.gov

These are common in vitro methods used to evaluate the antioxidant activity of various compounds, including phenoxazine derivatives. nih.govresearchgate.netresearchgate.netugent.be

Q & A

Basic Synthesis Methods and Optimization Parameters

Q: What are the most efficient synthetic routes for 2-Chloro-10-methyl-10H-phenoxazine, and how can reaction conditions be optimized? A: Microwave-assisted synthesis is a key method, as demonstrated for structurally similar compounds like 6-bromo-3-chloro-10-methyl-10H-phenoxazine. This approach reduces reaction time and improves yield compared to conventional heating. Critical parameters include solvent choice (e.g., toluene or THF for polarity control), temperature (typically 80–120°C), and catalyst selection. For example, Pd-catalyzed cross-coupling reactions may introduce substituents efficiently. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Advanced Mechanistic Insights in Synthesis

Q: How can researchers investigate the reaction mechanism for introducing substituents to the phenoxazine core? A: Mechanistic studies require a combination of isotopic labeling, intermediate trapping (e.g., using quenching agents), and computational modeling (DFT calculations). For example, monitoring the reaction via in situ NMR can reveal transient intermediates. Studies on analogous phenothiazine derivatives suggest that nucleophilic aromatic substitution (SNAr) or radical pathways may dominate, depending on the substituent’s electronic nature .

Structural Characterization Techniques

Q: What advanced techniques are used to confirm the molecular structure and conformation of this compound? A: X-ray crystallography provides definitive structural data, including bond angles and crystal packing (e.g., triclinic systems with unit cell parameters a = 8.19 Å, b = 8.24 Å, c = 12.81 Å). Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to assign substituent positions. For dynamic conformation analysis, variable-temperature NMR or ECD spectroscopy can be employed .

Electronic and Photophysical Properties

Q: How does the chloro-methyl substitution pattern influence the electronic properties of phenoxazine derivatives? A: The electron-withdrawing chloro group and electron-donating methyl group create a push-pull system, enhancing intramolecular charge transfer (ICT). This can be quantified via cyclic voltammetry (oxidation potentials ~0.8–1.2 V vs. SCE) and UV-vis spectroscopy (absorption maxima shifts in polar solvents). Computational studies (TD-DFT) correlate HOMO-LUMO gaps with observed photoluminescence quantum yields .

Biological Activity and Assay Design

Q: What methodologies are suitable for evaluating the antimicrobial or enzyme-inhibitory activity of this compound? A: Standardized assays include broth microdilution (for MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For enzyme inhibition, fluorometric or calorimetric assays (e.g., NADH-coupled dehydrogenase assays) are recommended. Positive controls like dibromo-phenothiazine (MIC = 1.50 µg/mL) provide reference values. Note that cytotoxicity testing (e.g., MTT assay on mammalian cells) is critical before advancing to in vivo studies .

Addressing Data Contradictions in Reported Properties

Q: How should researchers resolve discrepancies in reported physicochemical or biological data for phenoxazine derivatives? A: Contradictions often arise from impurities or methodological variations. Strategies include:

  • Reproducing experiments under strictly controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates).
  • Cross-validating results using orthogonal techniques (e.g., HPLC purity analysis alongside NMR).
  • Collaborative inter-laboratory studies to harmonize protocols, as seen in antimicrobial testing for phenothiazine analogs .

Computational Modeling for Reactivity Prediction

Q: How can computational tools predict the reactivity and stability of this compound under varying conditions? A: Density Functional Theory (DFT) calculations predict frontier molecular orbitals, guiding synthetic modifications for desired redox properties. Molecular dynamics simulations assess stability in solvents (e.g., water vs. DMSO). For degradation pathways, transition state modeling (e.g., hydrolysis of the methyl group) identifies vulnerable sites. Software like Gaussian or ORCA is commonly used .

Stability and Storage Considerations

Q: What experimental precautions are necessary to ensure the stability of this compound during storage and handling? A: The compound is sensitive to light and oxygen. Store under inert gas (argon or nitrogen) at –20°C in amber vials. For aqueous solutions, use antioxidants (e.g., BHT) and buffer systems (pH 6–7). Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to high temperatures (>40°C), which may accelerate decomposition .

Theoretical Frameworks for Research Design

Q: How can researchers align studies on this compound with broader theoretical concepts in organic chemistry? A: Link experiments to established theories:

  • Electronic Structure Theory : Explore substituent effects on aromaticity and conjugation.
  • Supramolecular Chemistry : Investigate host-guest interactions using the planar phenoxazine core.
  • Pharmacophore Modeling : Map bioactivity against known enzyme active sites (e.g., acetylcholinesterase).
    This integration strengthens hypothesis-driven research and facilitates interdisciplinary collaboration .

Advanced Spectroscopic Techniques for Dynamic Analysis

Q: Which spectroscopic methods are most effective for studying the real-time behavior of this compound in solution? A: Time-resolved fluorescence spectroscopy tracks excited-state dynamics (nanosecond timescales). For ultrafast processes (e.g., electron transfer), transient absorption spectroscopy (pump-probe) is ideal. Solid-state MAS NMR (magic-angle spinning) reveals conformational changes in crystalline phases. These techniques are complemented by EPR for radical intermediate detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.